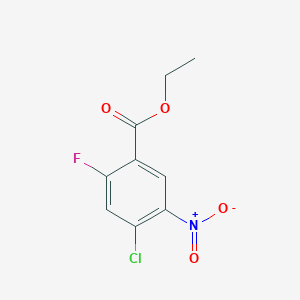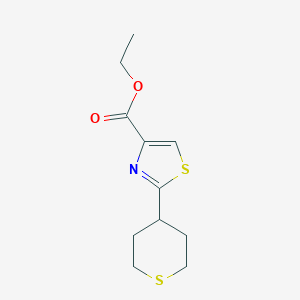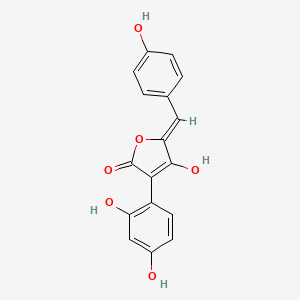
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring substituted with chlorine and iodine
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate under basic conditions.
Substitution on the pyridine ring:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures.
Analyse Chemischer Reaktionen
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological studies: Researchers may use the compound to study its effects on biological systems, including its potential as an inhibitor or activator of specific pathways.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-((2-chloro-6-iodopyridin-3-yl)oxy)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the halogen atoms.
tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a methyl group instead of a chlorine atom.
Eigenschaften
Molekularformel |
C14H18ClIN2O3 |
|---|---|
Molekulargewicht |
424.66 g/mol |
IUPAC-Name |
tert-butyl 3-(2-chloro-6-iodopyridin-3-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClIN2O3/c1-14(2,3)21-13(19)18-7-6-9(8-18)20-10-4-5-11(16)17-12(10)15/h4-5,9H,6-8H2,1-3H3 |
InChI-Schlüssel |
WWBPKCFDSIIJKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(N=C(C=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



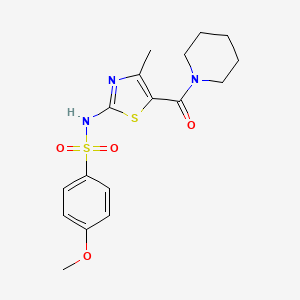
![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)
![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
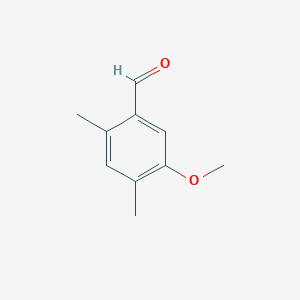
![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
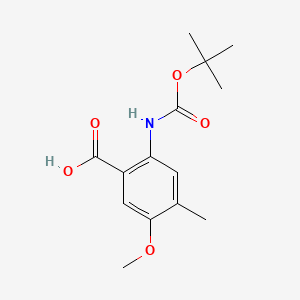
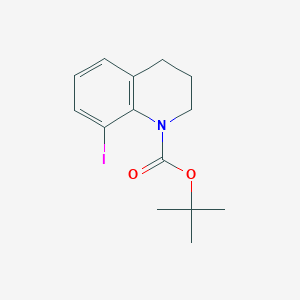
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)
